molecular formula C23H20ClN3O3 B2751202 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 672886-95-2

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2751202
CAS No.: 672886-95-2
M. Wt: 421.88
InChI Key: WDTMAFQMBUBRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O3C_{19}H_{20}ClN_3O_3 with a molecular weight of approximately 373.83 g/mol. The structure features a quinoline core fused with a dioxino moiety and a pyrazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Dioxinoquinoline Core : This is achieved through cyclization reactions involving chlorinated quinoline derivatives.
  • Introduction of the Pyrazole Moiety : The pyrazole ring is synthesized via condensation reactions with hydrazine derivatives.
  • Final Modification : The addition of the ethanone group is performed to enhance biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to this structure. For instance, research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
  • Results : Compounds similar to this compound showed growth inhibition with GI50 values indicating effective concentrations around 15 µM in sensitive cell lines like PC-3 .
CompoundCell LineGI50 (µM)% Viability at 15 µM
1MDA-MB-2311070%
2PC-31556%
3MRC-5>15>82%

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Studies have evaluated its effectiveness against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Findings : The compound demonstrated significant inhibition against Gram-positive bacteria compared to standard antibiotics such as penicillin and streptomycin .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Cell Proliferation : The quinoline moiety is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes or proteins essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of related compounds found that modifications in the quinoline structure significantly enhanced cytotoxicity against prostate cancer cells. The presence of electron-withdrawing groups like chlorine was noted to increase potency .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial activity of similar derivatives against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing bioactivity and overcoming resistance mechanisms .

Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-13-3-5-15(6-4-13)19-11-20(27(26-19)14(2)28)17-9-16-10-21-22(30-8-7-29-21)12-18(16)25-23(17)24/h3-6,9-10,12,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTMAFQMBUBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.